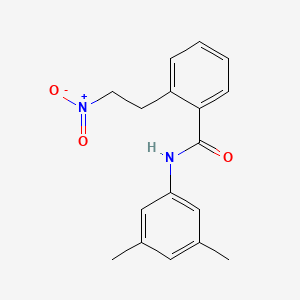

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide

Description

N-(3,5-Dimethylphenyl)-2-(2-nitroethyl)benzamide (CAS: 343372-61-2; molecular formula: C₁₇H₁₈N₂O₃; molecular weight: 298.34 g/mol) is a benzamide derivative featuring a 3,5-dimethylphenyl substituent on the amide nitrogen and a 2-nitroethyl group at the ortho position of the benzamide ring . This compound is notable for its structural complexity, combining electron-donating (methyl) and electron-withdrawing (nitro) substituents.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-9-13(2)11-15(10-12)18-17(20)16-6-4-3-5-14(16)7-8-19(21)22/h3-6,9-11H,7-8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBOVUJVTMSCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide typically involves the following steps:

Amidation: The formation of the benzamide core by reacting the nitroethylbenzene with an amine derivative.

A common synthetic route might involve the nitration of 2-ethylbenzene to form 2-nitroethylbenzene, followed by the reaction with 3,5-dimethylaniline under appropriate conditions to yield the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and amidation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.

Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

Reduction: The major product would be N-(3,5-dimethylphenyl)-2-(2-aminoethyl)benzamide.

Substitution: Depending on the electrophile used, various substituted benzamides can be formed.

Scientific Research Applications

Medicinal Chemistry

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide exhibits significant biological activity, particularly as an antimicrobial agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that compounds with similar nitro groups possess antimicrobial properties against a range of pathogens. For instance, derivatives of nitrobenzamide have been effective against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the nitro group is crucial for the compound's activity, as it can participate in redox reactions that disrupt bacterial cell integrity.

Cancer Treatment

The compound may also have potential in oncology. Nitro-substituted benzamides have been studied for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The structural similarity of this compound to known anticancer agents suggests that it could be further investigated for this purpose.

Agriculture

In agricultural applications, compounds like this compound can serve as effective pesticides or herbicides. The nitro group can enhance the compound's ability to penetrate plant tissues and affect target organisms.

Pesticidal Properties

Studies indicate that nitroaromatic compounds exhibit insecticidal properties against various pests. These compounds disrupt the normal physiological functions of insects, leading to their mortality . The application of this compound in pest control formulations could provide an environmentally friendly alternative to conventional pesticides.

Materials Science

The unique chemical structure of this compound also positions it as a candidate for materials science applications.

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of nitro groups into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies highlight its effectiveness:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Compounds :

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Structural Differences :

- The target compound is a benzamide with a nitroethyl group, while these analogs are naphthalene carboxamides with hydroxyl groups.

- Substituents on the anilide ring: 3,5-dimethyl (electron-donating) vs. 3,5-difluoro (electron-withdrawing).

Functional Insights :

- Both the target compound and these analogs exhibit substituent-dependent bioactivity. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, comparable to the activity of the difluoro analog .

- The electron-withdrawing nitro group in the target compound may mimic the effects of fluorine substituents, enhancing interaction with photosystem II proteins.

Table 1: Comparison of PET-Inhibiting Activity

| Compound | Substituents (Anilide Ring) | IC₅₀ (µM) | Key Structural Feature |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-2-(2-nitroethyl)benzamide | 3,5-dimethyl | Data not available | Benzamide + nitroethyl |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl | ~10 | Naphthalene + hydroxyl |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-difluoro | ~10 | Naphthalene + hydroxyl + fluorine |

N-(3,5-Dimethylphenyl)benzamide Derivatives

Key Compounds :

Structural Differences :

- The target compound has a nitroethyl group at the benzamide’s ortho position, whereas these derivatives feature methyl or oxo-ethyl groups.

Functional Insights :

- 3-Methyl-N-(3,5-dimethylphenyl)benzamide lacks the nitro functionality, suggesting reduced polarity and altered lipophilicity, which may limit its utility in applications requiring strong electron-deficient motifs .

CYP24A1 Inhibitors: Styrylbenzamide Derivatives

Structural Differences :

- These compounds incorporate styryl and imidazolyl groups, contrasting with the target compound’s nitroethyl and dimethylphenyl groups.

Functional Insights :

- The styryl group in 8d enables π-π stacking with enzyme active sites, a feature absent in the target compound.

Pesticide-Related Benzamides

Structural Differences :

- Etobenzanid has dichlorophenyl and ethoxymethoxy groups, compared to the target compound’s dimethylphenyl and nitroethyl groups.

Functional Insights :

- Chlorine substituents enhance electrophilicity and binding to herbicide targets like acetolactate synthase. In contrast, the target compound’s nitroethyl group may favor alternative mechanisms, such as free radical generation or electron transport disruption .

Key Structural-Activity Relationships (SARs)

Substituent Position :

- 3,5-Disubstitution on the anilide ring maximizes steric and electronic complementarity in biological targets (e.g., PET inhibition in chloroplasts) .

Electron Effects :

- Electron-withdrawing groups (e.g., nitro, fluorine) enhance interactions with electron-rich biological systems, while electron-donating groups (e.g., methyl) improve lipophilicity .

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, supported by data tables and case studies.

The synthesis of this compound typically involves the amidation of 2-nitroethylbenzene with 3,5-dimethylaniline. The reaction conditions are crucial for optimizing yield and purity. Key steps include:

- Nitration of 2-ethylbenzene to produce 2-nitroethylbenzene.

- Amidation with 3,5-dimethylaniline under controlled temperatures to form the benzamide structure.

The compound's structure features a nitro group that can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, influencing various biological effects.

Biological Mechanisms

This compound exhibits several biological activities:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors. The nitro group is particularly significant as it can be reduced to form reactive species that interact with biomolecules.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although specific data on efficacy against particular strains remain limited .

- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

-

Enzyme Inhibition Studies :

- A study evaluated the inhibitory effects of related benzamide derivatives on human carbonic anhydrase (hCA) and acetylcholinesterase (AChE). Results indicated significant inhibition at nanomolar concentrations, suggesting a potential therapeutic role for this compound in treating diseases linked to these enzymes .

- Antimicrobial Efficacy :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O3 |

| Molecular Weight | 286.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Key Functional Groups | Nitro (–NO₂), Amide (–C(=O)N) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.